molecular formula C26H25N3O4S B2690265 3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021111-14-7

3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2690265
M. Wt: 475.56
InChI Key: GXSNNUIIHSUMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A derivative, synthesized and bonded onto cotton fabrics, has been evaluated for antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated cotton swatches showed potential for oxidizing chemical mustard simulants to less toxic derivatives, indicating applications in antimicrobial coatings and detoxification materials (Ren et al., 2009).

Structural Chemistry

Research on oxaspirocyclic compounds, closely related to the queried chemical structure, has contributed to the understanding of molecular interactions and crystal structures. These studies provide insights into the potential for designing new materials with specific physical or chemical properties (Jiang & Zeng, 2016).

Anticonvulsant Activity

Derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxic properties, showing potential for the development of new treatments for epilepsy. The modifications in these compounds' structures have led to variations in their efficacy and toxicity, highlighting the importance of structural optimization for therapeutic applications (Obniska, Kamiński, & Tatarczyńska, 2006).

Novel Synthetic Approaches

Research on novel substituted 1,5-benzothiazepines containing a sulfonyl moiety demonstrates the versatility of related compounds in synthesizing diverse molecular structures. These studies not only expand the chemical toolbox but also pave the way for discovering new biological activities and material properties (Chhakra et al., 2019).

properties

IUPAC Name

3-benzyl-8-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c30-24-26(27-25(31)29(24)17-18-5-2-1-3-6-18)13-15-28(16-14-26)34(32,33)22-12-10-20-8-4-7-19-9-11-21(22)23(19)20/h1-8,10,12H,9,11,13-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSNNUIIHSUMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)N4CCC5(CC4)C(=O)N(C(=O)N5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.